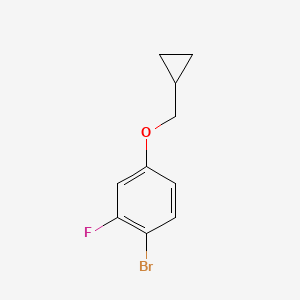

4-(3-Bromophenyl)tetrahydro-2h-pyran

説明

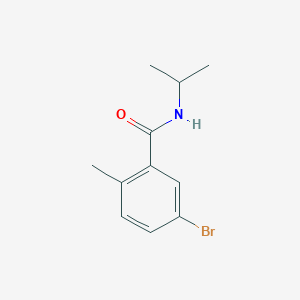

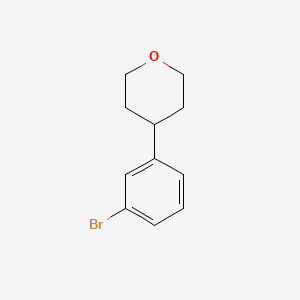

4-(3-Bromophenyl)tetrahydro-2h-pyran is a halogenated heterocycle that is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 4-(3-Bromophenyl)tetrahydro-2h-pyran involves the use of olefin metathesis and double bond migration sequence of allyl ethers to cyclic enol ethers. These reactions are catalyzed by first and second generation Grubbs’ catalysts .

Molecular Structure Analysis

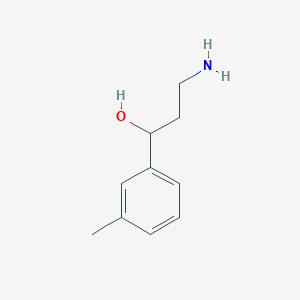

The molecular formula of 4-(3-Bromophenyl)tetrahydro-2h-pyran is C11H13BrO2. It has a molecular weight of 257.12 g/mol .

Chemical Reactions Analysis

4-(3-Bromophenyl)tetrahydro-2h-pyran can be used to produce 4-bromo-phenol at a temperature of 20°C . It is also used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2h-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

Physical And Chemical Properties Analysis

4-(3-Bromophenyl)tetrahydro-2h-pyran has a molecular weight of 257.12 g/mol. Its exact mass and monoisotopic mass are 256.00989 g/mol. It has a topological polar surface area of 29.5 Ų . The compound has a density of 1.475±0.06 g/cm3 .

科学的研究の応用

Biomedical Applications

4-(3-Bromophenyl)tetrahydro-2H-pyran and its derivatives have shown potential in various biomedical applications. For instance, a study explored the electrochemically induced multicomponent transformation of related compounds, resulting in products with potential for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Pyrolysis Kinetics and Mechanism Studies

The kinetics and mechanism of pyrolysis of tetrahydropyranyl phenoxy ethers, including compounds similar to 4-(3-Bromophenyl)tetrahydro-2H-pyran, have been studied. These studies provide insights into the homogeneous, unimolecular pyrolysis process, which is valuable for understanding the thermal behavior of these compounds (Álvarez-Aular et al., 2018).

Photochemical Reactions

Research into the photochemical reactions of pyrans, including 4-(3-Bromophenyl)tetrahydro-2H-pyran derivatives, has revealed their ability to exhibit color changes under certain conditions. Such properties are of interest in the study of photochemical intermediates and in the development of photo-responsive materials (Mori & Maeda, 1991).

Antimicrobial Properties

Studies have shown that derivatives of 2H-pyran, related to 4-(3-Bromophenyl)tetrahydro-2H-pyran, possess significant antimicrobial properties, particularly against gram-positive bacteria. This suggests potential applications in the development of new antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).

Synthesis of Heterocycles

The compound has been used in the synthesis of various heterocyclic compounds. These synthetic processes are crucial in the field of organic chemistry and pharmaceuticals, as heterocycles form the backbone of many drugs and other biologically active molecules (Shahrisa, Tabrizi, & Ahsani, 2000).

Application in Organic Laboratory Projects

In educational settings, derivatives of 4-(3-Bromophenyl)tetrahydro-2H-pyran have been used in undergraduate organic laboratory projects to investigate environmentally friendly multicomponent reactions. This application serves both educational and research purposes in organic synthesis (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).

Safety And Hazards

Safety measures for handling 4-(3-Bromophenyl)tetrahydro-2h-pyran include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to keep the container tightly closed and protect it from moisture .

特性

IUPAC Name |

4-(3-bromophenyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBWKEYGWQHXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)tetrahydro-2h-pyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

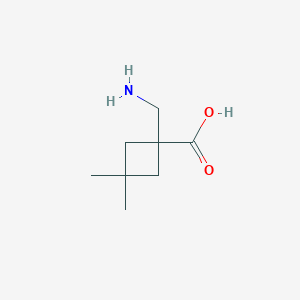

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)